molecular formula C17H22FNO3 B2368523 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2320146-71-0

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Cat. No. B2368523
CAS RN: 2320146-71-0
M. Wt: 307.365
InChI Key: UEXMDSFDMAWERX-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide” is a complex organic molecule. It contains a fluorophenoxy group, a propanamide group, and a 7-oxaspiro[3.5]nonan-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxaspiro ring, for example, would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amide group might be involved in hydrolysis reactions, while the aromatic ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amide group and the aromatic ring might influence its solubility, while the molecular weight could affect its boiling and melting points .

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical context), it’s difficult to predict the mechanism of action. If used as a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s being investigated for pharmaceutical uses, for example, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-12(22-14-5-3-2-4-13(14)18)16(20)19-15-6-7-17(15)8-10-21-11-9-17/h2-5,12,15H,6-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXMDSFDMAWERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC12CCOCC2)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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